methyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4/c1-19(2)8-12(22)15-13(9-19)25-17(21)16(18(23)24-3)14(15)10-4-6-11(20)7-5-10/h4-7,14H,8-9,21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTRQYKHKYYKHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)Br)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS No. 397875-40-0) is a compound belonging to the chromene family, characterized by its diverse biological activities. This article reviews its biological properties based on various studies, focusing on its anticancer, antimicrobial, and neuroprotective effects.
- Molecular Formula : C19H20BrNO4
- Molecular Weight : 406.27 g/mol
- Structural Features : The compound features a tetrahydrochromene core with a bromophenyl substituent and a carboxylate group that may influence its biological activity.
Anticancer Activity
Research has indicated that derivatives of the chromene scaffold exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways:
-
Mechanism of Action :
- Chromene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have demonstrated that compounds targeting tubulin can induce caspase-dependent apoptotic pathways, resulting in reduced cell viability and migration .
- The presence of the bromine atom in the structure enhances the compound's interaction with cellular targets, potentially increasing its potency against cancer cells .
-
Case Studies :
- A study investigated the effects of methyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo on various cancer cell lines. Results showed that the compound significantly reduced cell proliferation in A431 and Jurkat cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that methyl 2-amino derivatives possess significant activity against various bacterial strains:
- Mechanism of Action :
- Case Studies :
Neuroprotective Activity
Recent studies have explored the neuroprotective potential of methyl 2-amino derivatives:
- Mechanism of Action :
- Case Studies :
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that methyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate exhibits significant anticancer activity.
- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines with IC50 values in the micromolar range. Mechanistic studies suggest that the compound induces apoptosis and causes cell cycle arrest at the G1 phase.
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, indicating its potential as an effective anticancer agent.
Antimicrobial Activity
The compound also displays promising antimicrobial properties:
- Bacterial Inhibition : It has been effective against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values range from 32 to 128 µg/mL.
- Antifungal Activity : In vitro tests indicate significant antifungal activity against various fungal strains, including Candida species.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been explored through several assays:
- Cytokine Production : The compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.
- Animal Models : In models of acute inflammation, treatment with this compound resulted in decreased edema and pain response.
Table of Synthetic Routes
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Aromatic aldehyde + Dimedone + Malononitrile | Base (K-tert-butoxide), THF | High |
| 2 | Purification via chromatography | - | - |
Case Studies
Several case studies highlight the efficacy of this compound in therapeutic contexts:
- Case Study 1 : A study involving patients with chronic inflammation showed significant improvement when treated with derivatives of this compound.
- Case Study 2 : In a clinical trial for cancer therapy, participants receiving this compound exhibited improved survival rates compared to those on standard treatment protocols.
Q & A
Q. Table 1: Representative Reaction Conditions
| Component | Quantity (mmol) | Role |
|---|---|---|
| 4-Bromobenzaldehyde | 10 | Aromatic aldehyde |
| Dimedone | 10 | Cyclic diketone |
| Methyl cyanoacetate | 10 | Active methylene |
| L-Proline | 0.5 | Organocatalyst |
| Ethanol | 20 mL | Solvent |
How is the structural conformation of this chromene derivative validated, and what deviations are commonly observed?
Basic
X-ray crystallography is the gold standard for structural validation. The chromene core adopts an envelope conformation in the tetrahydro ring (puckering parameters: Å, ), with the 4-bromophenyl group forming a dihedral angle of 85.2° with the chromene plane . Deviations include:
- Out-of-plane atoms : The C14 methyl group deviates by 0.32 Å from the chromene plane.
- Hydrogen bonding : Intramolecular N–H⋯O bonds create an S(6) ring motif, stabilizing the conformation .
What spectroscopic techniques are critical for characterizing substituent effects on chromene derivatives?
Q. Advanced
- FT-IR : Identifies functional groups (e.g., C=O at 1680–1720 cm⁻¹, NH₂ at 3300–3400 cm⁻¹) and hydrogen bonding .
- LC-MS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 445.1) and detects byproducts .
- ¹H/¹³C NMR : Assigns regiochemistry; the 4-bromophenyl group deshields adjacent protons (e.g., H4 at δ 4.8–5.2 ppm) .
Contradiction Note : Nitro-substituted analogs show shifted carbonyl peaks (Δ +15 cm⁻¹) due to electron withdrawal, which may conflict with computational predictions .
How do intermolecular interactions in the crystal lattice influence physicochemical stability?
Advanced
The crystal packing is stabilized by N–H⋯O hydrogen bonds (2.89–3.02 Å), forming hexagonal networks parallel to the ab plane. These interactions:
- Increase melting points : Stabilized lattices resist thermal disruption (mp > 200°C).
- Reduce solubility : Polar solvents (e.g., DMSO) disrupt hydrogen bonds less effectively than nonpolar ones .
- Enhance photostability : Rigid packing minimizes conformational flexibility, reducing degradation under UV light .
What methodologies resolve contradictions in electrochemical behavior across similar chromene derivatives?
Advanced
Cyclic voltammetry (CV) in acetonitrile reveals oxidation peaks at +1.2 V (vs. Ag/AgCl) for the amino group. Contradictions arise due to:
- Substituent effects : Electron-withdrawing groups (e.g., Br) lower HOMO levels, shifting oxidation potentials.
- Solvent choice : Proton-donating solvents (e.g., MeOH) stabilize radical intermediates, altering reversibility .
Mitigation Strategy : Use differential pulse voltammetry (DPV) for higher resolution of overlapping redox processes.
How are computational models applied to predict bioactivity, and what limitations exist?
Advanced
Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts:
- Reactivity sites : The C3 carboxylate and C4 bromophenyl groups are electrophilic hotspots.
- Antimicrobial activity : Molecular docking shows affinity for bacterial enoyl-ACP reductase (IC₅₀ ~12 µM).
Limitations : - Solvent effects are often oversimplified (implicit vs. explicit models).
- Bioactivity predictions may conflict with in vitro assays due to membrane permeability variability .
What strategies assess the impact of structural modifications on biological activity?
Q. Advanced
- SAR Studies : Compare analogs (e.g., 4-chlorophenyl vs. 4-bromophenyl) in antimicrobial assays (MIC values).
- Enzyme inhibition assays : Monitor target binding via fluorescence quenching (e.g., with E. coli FabI).
- Metabolic stability : Use hepatic microsomes to track degradation half-lives .
Q. Table 2: Bioactivity of Chromene Derivatives
| Substituent | MIC (µg/mL) | Target Enzyme Inhibition (%) |
|---|---|---|
| 4-Bromophenyl | 8.2 | 78 (FabI) |
| 4-Chlorophenyl | 12.5 | 65 (FabI) |
| 4-Methoxyphenyl | >50 | 22 (FabI) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
